

Comprehensive Hazard Assessment & Handling Protocol: 3-Bromo-5-nitrophenol

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Compound of Interest

Compound Name: 3-Bromo-5-nitrophenol

CAS No.: 116632-23-6

Cat. No.: B174387

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Executive Summary & Strategic Importance

3-Bromo-5-nitrophenol (CAS: 116632-23-6) is a high-value pharmacophore building block, primarily utilized in drug discovery for its ability to undergo orthogonal functionalization.^[1] The bromine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the nitro group serves as a masked amine or an electron-withdrawing modulator, and the phenolic hydroxyl allows for etherification or esterification.^[1]

However, its utility comes with a specific hazard profile driven by its acidity and lipophilicity.^[1] Unlike simple phenols, the electron-withdrawing nature of the nitro and bromo substituents significantly increases its acidity (pKa ~7.4 vs. 10.0 for phenol), elevating its potential for serious eye damage (Category 1) and skin irritation.^[1] This guide provides a rigorous GHS classification and handling framework designed for research environments.^[1]

Chemical & Physical Characterization

Accurate hazard assessment begins with precise physicochemical data.^[1] The increased acidity relative to phenol dictates the severity of tissue interaction.^[1]

Property	Data	Relevance to Safety
CAS Number	116632-23-6	Unique Identifier for SDS verification.
Molecular Formula	C ₆ H ₄ BrNO ₃	Halogenated nitro-aromatic.[1] [2]
Molecular Weight	218.00 g/mol	--
Physical State	Solid (Crystalline powder)	Inhalation hazard (dust).[1]
Melting Point	145 °C	Thermally stable under standard storage, but dusts may be combustible.[1]
pKa (Predicted)	~7.38	Critical: significantly more acidic than phenol; poses higher risk of corrosive eye injury.[1]
Solubility	Low in water; Soluble in DMSO, MeOH, EtOAc	High lipophilicity aids dermal absorption.[1]

GHS Hazard Classification Framework

The following classification is synthesized from aggregated notifications to the European Chemicals Agency (ECHA) and major supplier Safety Data Sheets (SDS).

Core Hazard Statements (H-Codes)

Hazard Class	Category	Code	Hazard Statement	Mechanism/Justification
Acute Toxicity (Oral)	Cat 4	H302	Harmful if swallowed.[1][3][4]	Systemic absorption of nitro-aromatics can interfere with cellular respiration.[1]
Skin Corr./Irrit.	Cat 2	H315	Causes skin irritation.[1][3][5]	Phenolic protein denaturation combined with acidic pH.[1]
Eye Dam./Irrit.	Cat 1	H318	Causes serious eye damage.	Critical Risk: The acidity (pKa ~7. [1]4) can cause irreversible corneal opacity rapidly upon contact.[1]
Sensitization	Cat 1	H317	May cause an allergic skin reaction.[1]	Haptenization of proteins by the electrophilic aromatic ring.[1]
Aquatic Toxicity	Cat 1	H410	Very toxic to aquatic life with long-lasting effects.[1][5]	Halogenated phenols are persistent and bioaccumulative. [1]
STOT-SE	Cat 3	H335	May cause respiratory irritation.[1]	Irritation of mucous membranes by dust.[1]

Precautionary Statements (P-Codes)

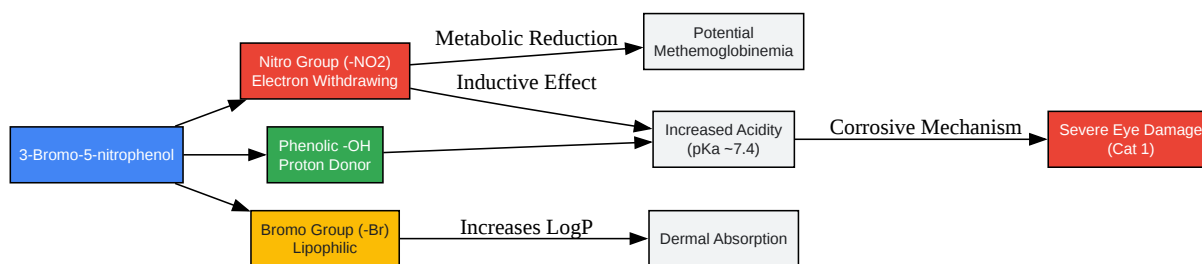
- Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[1]
- Response (Critical):
 - P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. [1] Remove contact lenses if present and easy to do.[1][4][5] Continue rinsing.[1][4][5] Immediately call a POISON CENTER/Doctor.
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Toxicological Mechanisms: Structure-Activity Relationship (SAR)

To understand why this compound is hazardous, we must analyze the contribution of its functional groups.[1]

- The Phenolic Core: Acts as a proton donor.[1] It denatures proteins on contact, leading to chemical burns or irritation.[1]
- The Nitro Group (-NO₂): Strong electron-withdrawing group (EWG).[1] It stabilizes the phenoxide anion, lowering the pKa and increasing acidity (corrosivity).[1] Metabolically, nitro groups can be reduced to hydroxylamines, which are implicated in methemoglobinemia (interference with oxygen transport in blood).[1]
- The Bromine Atom (-Br): Increases lipophilicity (LogP), facilitating transport across lipid bilayers (skin/cell membranes), thereby enhancing the systemic delivery of the toxic nitro-phenol core.[1]

Visualization: SAR & Toxicity Logic



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Caption: Structure-Activity Relationship (SAR) linking functional groups to specific GHS hazard endpoints.[1]

Experimental Handling & Safety Protocol

This protocol is designed for a research laboratory setting (gram-scale synthesis).

Engineering Controls

- Primary: All weighing and manipulation of the solid must occur inside a certified Chemical Fume Hood.[1]
- Secondary: Local exhaust ventilation (LEV) if using large quantities (>50g).[1]
- Static Control: Use anti-static weighing boats. Dry phenolic powders can accumulate static charge, leading to dispersion (dust hazard).[1]

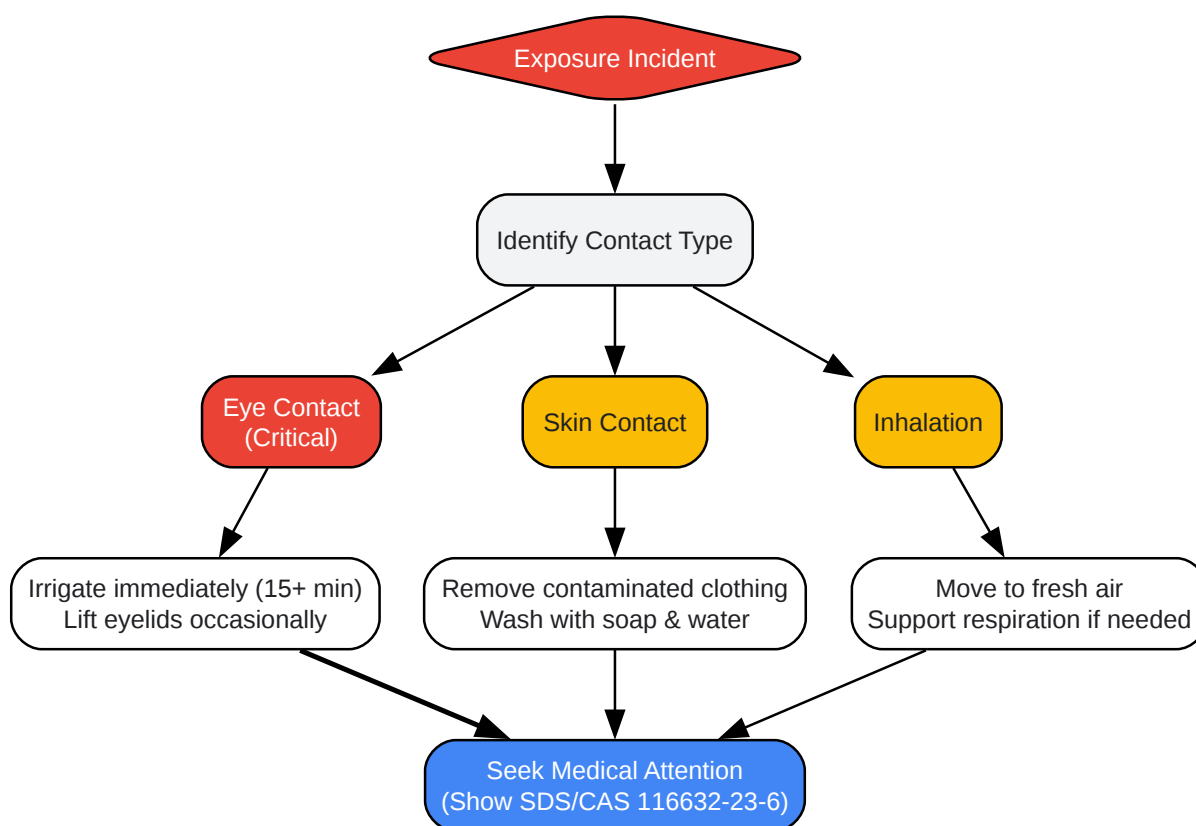
Personal Protective Equipment (PPE) Matrix

- Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory.[1][5] Safety glasses are insufficient due to the risk of irreversible corneal damage (H318).[1]
- Hands: Double gloving recommended.[1]
 - Inner: Nitrile (0.11 mm).[1]

- Outer: Nitrile (0.11 mm) or Neoprene for prolonged handling.[1]
- Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95 or P100 particulate respirator.[1]

Emergency Response Workflow

In the event of exposure, immediate action is required to mitigate the acidic/corrosive effects.[1]



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Caption: Emergency response decision logic emphasizing immediate irrigation for eye contact.

Synthesis & Purity Considerations

For researchers synthesizing this compound (e.g., from 2-amino-5-nitrophenol via Sandmeyer-type bromination), be aware that impurities can alter the hazard profile.[1]

- Regioisomers: Isomers such as 2-bromo-4-nitrophenol may have different melting points and pKa values.[1]
- Residual Reagents: Traces of diazonium intermediates (if used in synthesis) can present explosion hazards.[1] Ensure complete quenching and purification (column chromatography) before storage.[1]

References

- PubChem. (2025).[1] **3-Bromo-5-nitrophenol** (CID 10488984) - Safety and Hazards. National Library of Medicine.[1] [\[Link\]](#)[1]
- European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: **3-Bromo-5-nitrophenol** (CAS 116632-23-6). [\[Link\]](#)[1]

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